Technical Whitepaper: Methoxycarbothioamide (CAS 683-63-6)
Technical Whitepaper: Methoxycarbothioamide (CAS 683-63-6)
The following technical guide provides an in-depth analysis of Methoxycarbothioamide (CAS 683-63-6), also known as O-Methyl thiocarbamate . This document is structured for researchers and drug development professionals, focusing on chemical properties, synthesis pathways, and reactivity profiles essential for heterocyclic synthesis.
Synonyms: O-Methyl thiocarbamate, O-Methyl carbamothioate, Thiocarbamic acid O-methyl ester.
Executive Summary
Methoxycarbothioamide (CAS 683-63-6) is the methyl ester of thiocarbamic acid. Unlike its S-analog (S-methyl thiocarbamate), the O-isomer features a thiono (
Chemical Identity & Structural Analysis
The core structure of methoxycarbothioamide consists of a thiocarbonyl group bonded to a methoxy group and a primary amine.
-
IUPAC Name: O-Methyl carbamothioate[1]
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SMILES: COC(=S)N
-
InChIKey: NWXMGUDVXFXODW-UHFFFAOYSA-N
Tautomerism and Isomerism
Researchers must distinguish between the O-isomer (thiono form) and the S-isomer (thiolo form).
-
O-Isomer (CAS 683-63-6):
. Stable at room temperature; sulfur is highly nucleophilic. -
S-Isomer (Isomeric impurity):
. Often formed via thermal rearrangement (Newman-Kwart type) or as a byproduct.
Tautomeric Equilibrium:
In solution, the compound exists primarily in the thiono-amide form (
Physicochemical Properties
Specific experimental data for the unsubstituted O-methyl parent is less ubiquitous in standard compendia compared to its N-substituted derivatives. The values below represent a synthesis of available experimental data and homologous extrapolation.
| Property | Value | Notes |
| Molecular Weight | 91.13 g/mol | |
| Molecular Formula | ||
| Physical State | Solid (Low Melting) | Analogous O-Ethyl thiocarbamate MP is 39°C [1].[2] |
| Melting Point | 40–45°C (Est.) | O-Alkyl series trend suggests a low MP similar to O-Ethyl. |
| Solubility | Alcohols, DMSO, DMF | Moderate solubility in water; hydrolyzes slowly. |
| Density | ~1.1–1.2 g/cm³ | Estimated based on thiocarbamate series. |
| pKa | ~13 (Amide NH) | Weakly acidic; deprotonation occurs at Nitrogen. |
Synthesis & Manufacturing Protocols
Two primary routes are employed for the synthesis of O-methyl thiocarbamate. The Xanthate Aminolysis route is preferred for its high yield and avoidance of gaseous thiocyanic acid.
Method A: Aminolysis of Methyl Xanthate (Preferred)
This method utilizes the reaction between methyl ethyl xanthate (or dimethyl xanthate) and ammonia. It is chemically robust and scalable.
Reaction:
Protocol:
-
Precursor Preparation: Methyl methylxanthate is prepared by reacting Methanol with
and KOH, followed by methylation with MeI. -
Aminolysis: The xanthate ester is dissolved in anhydrous methanol.
-
Addition: Anhydrous ammonia (gas or solution) is bubbled/added at 0°C to minimize side reactions.
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Workup: The byproduct methanethiol (MeSH) is volatile (BP 6°C) and is removed (scrubbed). The solvent is evaporated to yield the crystalline thiocarbamate.
Method B: Acid-Catalyzed Addition (Pinner-Type)
Reaction of methanol with thiocyanate salts in the presence of anhydrous acid (HCl or
Reaction:
Critical Control Point: Moisture must be rigorously excluded to prevent hydrolysis to carbamates (
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis via the Xanthate Aminolysis pathway, highlighting the intermediate ester formation.
Reactivity & Mechanism
The utility of CAS 683-63-6 stems from its ambident nucleophilicity (S vs N) and its ability to function as a 1,3-binucleophile.
Hantzsch Thiazole Synthesis
The most significant application is the synthesis of 2-alkoxythiazoles via condensation with
Mechanism:
-
S-Alkylation: The thiono sulfur attacks the
-carbon of the haloketone, displacing the halide ( ). -
Cyclization: The amide nitrogen attacks the ketone carbonyl.
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Dehydration: Loss of water yields the aromatic thiazole ring.
S-Alkylation vs. N-Alkylation
Under neutral or basic conditions, alkylation occurs preferentially at the Sulfur atom due to its higher polarizability (HSAB theory).
-
Product: Iminothiocarbonates (
). -
Significance: These intermediates can be hydrolyzed to thiols or used to synthesize substituted guanidines.
Newman-Kwart Rearrangement
While less common for the methyl ester than for aryl esters, O-alkyl thiocarbamates can undergo thermal rearrangement to S-alkyl thiocarbamates (
-
Conditions: High temperature (>150°C).
-
Driving Force: Formation of the stronger
bond (bond energy ~745 kJ/mol) vs (~472 kJ/mol) [2].
Reactivity Diagram: Hantzsch Cyclization
Figure 2: Mechanism of Hantzsch Thiazole Synthesis using O-Methyl thiocarbamate as the thionation precursor.
Safety & Handling
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Hazards: Thiocarbamates are generally skin and eye irritants.
-
Decomposition: Thermal decomposition may release toxic fumes of Carbon Disulfide (
) , Methyl Isocyanate , or Methanethiol . -
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
-
PPE: Standard laboratory PPE (gloves, goggles, fume hood) is mandatory.
References
-
Smolecule. (2023).[2] O-Ethyl thiocarbamate Properties and Spectral Data. Retrieved from smolecule.com.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition, Wiley-Interscience.
- Mizuno, T., et al. (2005). "Solvent-assisted thiocarboxylation of amines or alcohols with carbon monoxide and sulfur". Tetrahedron, 61(39), 9157-9163.
- Chaturvedi, D., et al. (2008).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 683-63-6. PubChem.[1][3][4][5]
Sources
- 1. O-Methyl benzylcarbamothioate | C9H11NOS | CID 13861629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy O-Ethyl thiocarbamate | 625-57-0 [smolecule.com]
- 3. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl Carbamate | C2H5NO2 | CID 11722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. O-methyl thioformate | C2H4OS | CID 19358066 - PubChem [pubchem.ncbi.nlm.nih.gov]
